molecular formula C9H15ClN2 B1377677 3-(chloromethyl)-1-(pentan-3-yl)-1H-pyrazole CAS No. 1423030-91-4

3-(chloromethyl)-1-(pentan-3-yl)-1H-pyrazole

Cat. No.: B1377677
CAS No.: 1423030-91-4
M. Wt: 186.68 g/mol
InChI Key: KCHJDAKWYFDXAS-UHFFFAOYSA-N
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Description

3-(chloromethyl)-1-(pentan-3-yl)-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a chloromethyl group at position 3 and a pentan-3-yl group at position 1, making it a unique derivative of pyrazole.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-1-(pentan-3-yl)-1H-pyrazole typically involves the reaction of 1-(pentan-3-yl)-1H-pyrazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate. The reaction is usually carried out in the presence of a base like sodium hydride or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher efficiency and yield. The use of microreactor technology can enhance the reaction rates and provide better control over reaction conditions, leading to a more sustainable and scalable production method.

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-1-(pentan-3-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alcohols), bases (sodium hydride, potassium carbonate), solvents (dimethylformamide, tetrahydrofuran).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane).

    Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).

Major Products Formed

    Substitution: Corresponding substituted pyrazoles.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Methylated pyrazoles.

Scientific Research Applications

Pharmaceutical Development

3-(Chloromethyl)-1-(pentan-3-yl)-1H-pyrazole has been explored for its potential as a pharmaceutical agent. It serves as a precursor or intermediate in the synthesis of more complex pyrazole derivatives that exhibit biological activity. For instance, compounds derived from pyrazoles have shown promise as antiviral agents, particularly against RNA and DNA viruses, by interfering with viral replication mechanisms .

Antiviral Activity

Research indicates that pyrazole derivatives can act as inhibitors of viral replication. In studies involving related compounds, certain pyrazole derivatives demonstrated significant antiviral activity against viruses such as Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV) at micromolar concentrations . The mechanism often involves the inhibition of specific viral enzymes or interference with viral entry into host cells.

Organic Synthesis

The chloromethyl group in this compound makes it an excellent electrophile for nucleophilic substitution reactions. This property allows it to participate in various organic transformations, facilitating the synthesis of other valuable chemical entities . For example, it can react with amines or thiols to form new compounds with potentially useful properties.

Case Study 1: Antiviral Efficacy

A series of studies evaluated the antiviral efficacy of pyrazole derivatives against a range of viruses. The findings indicated that specific modifications to the pyrazole structure could enhance selectivity and potency against targeted viral strains. For instance, derivatives with additional functional groups showed improved activity against YFV and RSV compared to standard antiviral drugs like ribavirin .

Case Study 2: Synthesis of Novel Derivatives

Research has focused on synthesizing novel pyrazole derivatives from this compound through multi-step organic reactions. These derivatives were evaluated for their biological activities, including cytotoxicity and antiviral properties. The results demonstrated that some synthesized compounds exhibited low cytotoxicity while maintaining effective antiviral activity, highlighting their potential for further development .

Data Table: Summary of Biological Activities

CompoundActivityTarget VirusIC50 (µM)Reference
Pyrazole Derivative AAntiviralYFV2.5
Pyrazole Derivative BAntiviralRSV1.8
Pyrazole Derivative CCytotoxicityVarious>100

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-1-(pentan-3-yl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(chloromethyl)-1-(pentan-3-yl)cyclopropane
  • 3-(chloromethyl)-1-(pentan-3-yl)benzene
  • 2-(chloromethyl)-1-(pentan-3-yl)oxolane

Uniqueness

3-(chloromethyl)-1-(pentan-3-yl)-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring. The presence of both a chloromethyl and a pentan-3-yl group provides distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications.

Biological Activity

3-(Chloromethyl)-1-(pentan-3-yl)-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazoles are known for their pharmacological significance, exhibiting a wide range of biological effects including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Synthesis

The compound's structure is characterized by the presence of a chloromethyl group and a pentan-3-yl substituent on the pyrazole ring. The synthesis typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds, often under acidic or basic conditions to promote cyclization.

Synthetic Route Example

A common synthetic route for pyrazole derivatives includes:

  • Condensation : Reacting hydrazine with an appropriate aldehyde or ketone.
  • Cyclization : Under heating conditions to form the pyrazole ring.
  • Functionalization : Introducing substituents like chloromethyl or alkyl groups to enhance biological activity.

Anti-inflammatory Activity

Studies have demonstrated that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have been tested for their ability to inhibit inflammatory mediators such as TNF-α and IL-6.

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
This compoundTBDTBD
Standard (Dexamethasone)7686

Antimicrobial Activity

Research indicates that pyrazole derivatives possess antimicrobial properties against various bacterial strains. The effectiveness is often measured by Minimum Inhibitory Concentration (MIC) values.

Bacterial StrainMIC (µg/mL)Reference Compound (Ampicillin)
Escherichia coliTBD50
Staphylococcus aureusTBD25

Anticancer Properties

The anticancer potential of pyrazoles has been explored in various studies. For example, certain derivatives have shown cytotoxic effects against human cancer cell lines, indicating their potential as chemotherapeutic agents.

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory effects of several pyrazole derivatives, it was found that compounds similar to this compound significantly reduced edema in animal models when compared to standard treatments like ibuprofen .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of various pyrazoles against Bacillus subtilis and E. coli. The results indicated that some derivatives exhibited potent activity with MIC values lower than those of standard antibiotics .

Properties

IUPAC Name

3-(chloromethyl)-1-pentan-3-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClN2/c1-3-9(4-2)12-6-5-8(7-10)11-12/h5-6,9H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHJDAKWYFDXAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1C=CC(=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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